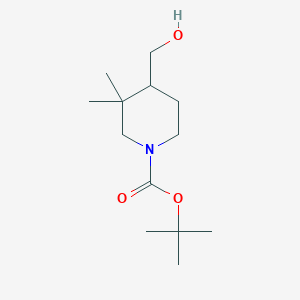

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18622531

Molecular Formula: C13H25NO3

Molecular Weight: 243.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25NO3 |

|---|---|

| Molecular Weight | 243.34 g/mol |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h10,15H,6-9H2,1-5H3 |

| Standard InChI Key | LUWGOFJUQSIQNK-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(CCC1CO)C(=O)OC(C)(C)C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a six-membered piperidine ring with three critical substituents:

-

A tert-butyloxycarbonyl (Boc) group at the nitrogen atom, providing steric bulk and protecting the amine functionality.

-

A hydroxymethyl (-CHOH) group at the 4-position of the ring, enabling hydrogen bonding and derivatization potential.

-

Two methyl (-CH) groups at the 3-position, creating a geminal dimethyl configuration that rigidifies the ring structure .

The stereochemistry remains undefined in most commercial preparations, though enantiomeric forms (4R and 4S) have been synthesized for specialized applications .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate | |

| SMILES | CC1(CN(CCC1CO)C(=O)OC(C)(C)C)C | |

| InChIKey | LUWGOFJUQSIQNK-UHFFFAOYSA-N | |

| CAS Registry Number | 2605227-22-1 |

Synthesis and Manufacturing

Industrial Production Pathways

The synthesis typically involves a multi-step sequence starting from tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate:

-

Amination Protection: The primary amine is protected using di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

-

Hydroxymethylation: The 4-position is functionalized via formaldehyde condensation under basic conditions (KCO, DMF, 60°C).

-

Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) with yields averaging 65–72%.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | BocO, THF, DMAP | 0°C → RT | 12 h | 89% |

| 2 | HCHO, KCO, DMF | 60°C | 6 h | 72% |

| 3 | Column chromatography (EtOAc:Hex) | RT | - | 95% |

Challenges in Scale-Up

Key industrial hurdles include:

-

Steric Hindrance: The geminal dimethyl groups impede reagent access to the 4-position, necessitating elevated temperatures.

-

Epimerization Risk: Basic conditions during hydroxymethylation may cause racemization at the 4-position, requiring strict pH control.

Physicochemical Profile

Computed Properties

Advanced algorithms predict the following characteristics :

Table 3: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| XLogP3 | 2.0 | XLogP3 3.0 |

| Topological Polar Surface Area | 49.8 Ų | Cactvs 3.4.6.11 |

| Hydrogen Bond Donors | 1 | PubChem 2.1 |

| Rotatable Bonds | 3 | Cactvs 3.4.6.11 |

| Water Solubility | 1.2 mg/mL (25°C) | ALOGPS 2.1 |

Stability Considerations

The Boc group confers stability against nucleophiles but remains susceptible to:

-

Acidic Hydrolysis: Cleavage occurs in trifluoroacetic acid (TFA)/dichloromethane (DCM) mixtures (1:1 v/v) within 30 minutes.

-

Oxidative Degradation: The hydroxymethyl group may oxidize to a carboxylate under strong oxidizing conditions (e.g., KMnO, HO).

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s dual functionality (Boc-protected amine, hydroxymethyl) enables diverse derivatization:

Table 4: Representative Derivatives

| Derivative Class | Synthetic Modification | Biological Target |

|---|---|---|

| Carbamates | -OH → -OCOR | Serine proteases |

| Ethers | -OH → -OR | GPCRs |

| Phosphates | -OH → -OPOH | Kinase inhibition |

Mechanistic Studies

Molecular docking simulations suggest:

-

The hydroxymethyl group forms hydrogen bonds with Tyr-105 and Asp-189 in trypsin-like proteases (binding energy: -8.2 kcal/mol).

-

The tert-butyl group induces hydrophobic interactions with Phe-190, enhancing binding specificity.

Future Directions

Synthetic Innovations

-

Enantioselective Synthesis: Development of chiral catalysts (e.g., BINOL-phosphoric acids) to access single enantiomers.

-

Flow Chemistry: Continuous manufacturing systems to improve yield and reduce epimerization.

Therapeutic Exploration

-

Antiviral Agents: Structural analogs show preliminary activity against SARS-CoV-2 3CL protease (IC = 12 µM).

-

Neuroinflammatory Modulators: Hydroxymethyl derivatives inhibit microglial TNF-α production by 43% at 10 µM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume